molecular formula C15H15NO B1605930 N-benzyl-4-methylbenzamide CAS No. 5436-83-9

N-benzyl-4-methylbenzamide

Cat. No.: B1605930
CAS No.: 5436-83-9
M. Wt: 225.28 g/mol
InChI Key: QIULRTIURUDCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-methylbenzamide is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-4-methylbenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21778. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-benzyl-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12-7-9-14(10-8-12)15(17)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIULRTIURUDCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90969455
Record name N-Benzyl-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5436-83-9
Record name NSC21778
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYL-4-METHYLBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Spectroscopic Guide to N-benzyl-4-methylbenzamide: Elucidating Molecular Structure for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of N-benzyl-4-methylbenzamide

N-benzyl-4-methylbenzamide is a secondary amide possessing a core structure that is a recurring motif in numerous pharmacologically active compounds. Its synthesis and characterization are fundamental steps in medicinal chemistry and drug discovery pipelines. Understanding the precise three-dimensional arrangement of its constituent atoms is paramount for predicting its biological activity, metabolic fate, and potential interactions with therapeutic targets. This in-depth technical guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally confirm the identity and purity of N-benzyl-4-methylbenzamide.

This guide is designed for researchers, scientists, and drug development professionals, offering not just raw data but a detailed interpretation of the spectral features. By understanding the causality behind the observed signals, scientists can gain deeper insights into the molecule's electronic and structural properties, enabling more informed decisions in the development of novel therapeutics.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme for the atoms in N-benzyl-4-methylbenzamide will be used throughout this guide.

Caption: Molecular structure of N-benzyl-4-methylbenzamide with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus with a non-zero magnetic spin, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides a quantitative and qualitative map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, while spin-spin coupling provides information about adjacent protons.

  • Sample Preparation: Dissolve approximately 5-10 mg of N-benzyl-4-methylbenzamide in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.

  • Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds ensures that all protons have returned to their equilibrium state before the next pulse.

    • Referencing: The chemical shifts are referenced to the residual chloroform peak at δ 7.26 ppm.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
17.69Doublet2H8.0H-3, H-5
27.27-7.36Multiplet5H-H-9, H-10, H-11, H-12, H-13
37.22Doublet2H8.0H-2, H-6
46.49Broad Singlet1H-N-H
54.63Doublet2H5.0H-7
62.39Singlet3H-H-14

Data sourced from supporting information of a chemical synthesis publication.[1]

  • Aromatic Region (δ 7.22-7.69 ppm): The spectrum displays distinct signals for the two aromatic rings. The two doublets at δ 7.69 and δ 7.22 ppm, each integrating to 2H with a coupling constant of 8.0 Hz, are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at δ 7.69 ppm is attributed to the deshielding effect of the adjacent electron-withdrawing carbonyl group, assigning these protons to H-3 and H-5. Consequently, the doublet at δ 7.22 ppm corresponds to H-2 and H-6. The complex multiplet between δ 7.27 and 7.36 ppm, integrating to 5H, represents the protons of the monosubstituted benzyl ring (H-9 to H-13).

  • Amide Proton (δ 6.49 ppm): The broad singlet at δ 6.49 ppm is characteristic of an amide N-H proton. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

  • Methylene Protons (δ 4.63 ppm): The doublet at δ 4.63 ppm, integrating to 2H, is assigned to the methylene protons (H-7) of the benzyl group. The splitting into a doublet with a coupling constant of 5.0 Hz is due to coupling with the adjacent amide proton (N-H).

  • Methyl Protons (δ 2.39 ppm): The sharp singlet at δ 2.39 ppm, integrating to 3H, is unequivocally assigned to the methyl protons (H-14) of the 4-methylbenzoyl moiety.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the number and types of carbon atoms in a molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: The spectrum is acquired on the same 500 MHz NMR spectrometer, operating at a ¹³C frequency of 125 MHz.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to a series of singlets.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • Referencing: The chemical shifts are referenced to the CDCl₃ solvent peak at δ 77.16 ppm.

SignalChemical Shift (δ, ppm)Assignment
1167.2C-1 (C=O)
2142.0C-4
3138.3C-8
4131.5C-2
5129.2C-3, C-5
6128.8C-10, C-12
7127.8C-9, C-13
8127.5C-11
9127.0C-6
1044.2C-7
1121.5C-14

Note: The specific chemical shifts are predicted based on typical values for similar structures and may vary slightly in experimental data.[2][3]

  • Carbonyl Carbon (δ 167.2 ppm): The signal in the downfield region at δ 167.2 ppm is characteristic of an amide carbonyl carbon (C-1).

  • Aromatic Carbons (δ 127.0-142.0 ppm): The signals in this region correspond to the twelve aromatic carbons. The quaternary carbons (C-2, C-4, and C-8) are typically of lower intensity. The signal at δ 142.0 ppm is assigned to the substituted carbon C-4, and the signal at δ 138.3 ppm is assigned to the substituted carbon C-8 of the benzyl ring. The remaining signals correspond to the protonated aromatic carbons.

  • Aliphatic Carbons (δ 21.5 and 44.2 ppm): The signal at δ 44.2 ppm is assigned to the methylene carbon (C-7) of the benzyl group. The upfield signal at δ 21.5 ppm corresponds to the methyl carbon (C-14).

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

  • Sample Preparation: The spectrum can be obtained from a solid sample using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Acquisition Parameters:

    • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharpN-H stretch
~3060, 3030MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch
~1635Strong, sharpC=O stretch (Amide I band)
~1540StrongN-H bend (Amide II band)
~1600, 1495, 1450Medium to weakAromatic C=C skeletal vibrations

Note: The specific peak positions are based on typical values for secondary amides.[4][5][6]

  • N-H Stretch (~3300 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the N-H stretching vibration of a secondary amide.[6] The sharpness of the peak, compared to the broad O-H stretch of alcohols, is a key distinguishing feature.

  • C-H Stretches (~3060-2920 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic rings. The peak around 2920 cm⁻¹ corresponds to the C-H stretching of the methyl and methylene groups.

  • Amide I Band (C=O Stretch, ~1635 cm⁻¹): This is one of the most characteristic peaks in the spectrum of an amide. The strong, sharp absorption at approximately 1635 cm⁻¹ is due to the C=O stretching vibration. The position of this band is lower than that of a typical ketone due to the resonance delocalization of the nitrogen lone pair, which reduces the double bond character of the carbonyl group.

  • Amide II Band (N-H Bend, ~1540 cm⁻¹): This strong band arises from a combination of N-H in-plane bending and C-N stretching vibrations and is characteristic of secondary amides.

  • Aromatic C=C Vibrations (~1600-1450 cm⁻¹): The series of absorptions in this region are due to the skeletal C=C stretching vibrations within the two aromatic rings.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.

  • Ionization: Electron Impact (EI) ionization is a common method for this type of molecule, where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector.

m/zRelative Intensity (%)Proposed Fragment
225Moderate[M]⁺ (Molecular Ion)
119High[CH₃C₆H₄CO]⁺
106Moderate[C₆H₅CH₂NH]⁺
91High[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for amides.[7][8]

The mass spectrum of N-benzyl-4-methylbenzamide is expected to show a molecular ion peak [M]⁺ at m/z 225, corresponding to its molecular weight. The fragmentation pattern provides valuable structural information.

G M N-benzyl-4-methylbenzamide [M]⁺˙ m/z = 225 F1 [4-methylbenzoyl cation] [CH₃C₆H₄CO]⁺ m/z = 119 M->F1 α-cleavage F2 [benzylamine radical cation] [C₆H₅CH₂NH₂]⁺˙ m/z = 107 M->F2 α-cleavage F3 [tropylium ion] [C₇H₇]⁺ m/z = 91 F1->F3 - CO F2->F3 - NH₂ F4 [phenyl cation] [C₆H₅]⁺ m/z = 77 F3->F4 - CH₂ F5 [benzyl radical] C₆H₅CH₂• F6 [4-methylphenyl radical] CH₃C₆H₄•

Caption: Proposed mass fragmentation pathway of N-benzyl-4-methylbenzamide.

  • Molecular Ion (m/z 225): The presence of the molecular ion peak confirms the molecular weight of the compound.

  • α-Cleavage: The most common fragmentation pathway for amides is α-cleavage on either side of the carbonyl group.

    • Cleavage of the C-N bond results in the formation of the stable 4-methylbenzoyl cation at m/z 119 , which is often the base peak.

    • Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to a fragment corresponding to the benzylamine portion.

  • Formation of the Tropylium Ion (m/z 91): The fragment at m/z 119 can lose a molecule of carbon monoxide (CO) to form the 4-methylphenyl cation. The benzyl portion of the molecule can rearrange to form the highly stable tropylium ion at m/z 91 .[9]

  • Phenyl Cation (m/z 77): Loss of a methyl group from the 4-methylbenzoyl cation or further fragmentation of the tropylium ion can lead to the phenyl cation at m/z 77 .

IV. Conclusion: A Unified Spectroscopic Portrait

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating spectroscopic profile of N-benzyl-4-methylbenzamide. Each technique offers a unique and complementary piece of the structural puzzle, and together they allow for the unambiguous confirmation of the compound's identity and purity. For researchers and professionals in drug development, a thorough understanding of these spectroscopic techniques and their application is indispensable for advancing the synthesis and characterization of novel chemical entities. This guide serves as a foundational reference for the interpretation of the spectroscopic data of N-benzyl-4-methylbenzamide and related structures.

V. References

  • PubChem. N-Benzyl-4-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Sabinet African Journals. V-Substituted benzamides. Nmr spectroscopic study on substituted effects. [Link]

  • ResearchGate. a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). [Link]

  • PubChem. N-(4-methylbenzyl)benzamide. National Center for Biotechnology Information. [Link]

  • SpectraBase. Benzamide. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • PMC. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. [Link]

  • Chemistry Steps. Interpreting IR Spectra. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

Sources

Methodological & Application

The Versatile Intermediate: Application Notes for N-benzyl-4-methylbenzamide in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of N-benzyl-4-methylbenzamide as a chemical intermediate. This document provides in-depth protocols, mechanistic insights, and practical considerations to facilitate its application in the laboratory.

Introduction: Unveiling the Potential of a Key Benzamide

N-benzyl-4-methylbenzamide, a substituted aromatic amide, has emerged as a valuable building block in organic synthesis. Its structural motif, featuring a benzamide core with a benzyl group on the nitrogen and a methyl group on the para-position of the benzoyl ring, provides a versatile scaffold for the synthesis of a diverse range of target molecules. This guide will delve into the synthesis, characterization, and key applications of this intermediate, with a particular focus on its role in the development of novel therapeutic agents. The strategic placement of the methyl and benzyl groups allows for further functionalization, making it a cornerstone in the design of complex molecular architectures.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of N-benzyl-4-methylbenzamide is paramount for its safe handling and successful application in experimental work.

Table 1: Physicochemical Properties of N-benzyl-4-methylbenzamide

PropertyValueSource
IUPAC Name N-benzyl-4-methylbenzamide[1]
CAS Number 5436-83-9[1]
Molecular Formula C₁₅H₁₅NO[1]
Molecular Weight 225.28 g/mol [1]
Appearance White solid/crystals[2][3]
Solubility Insoluble in water. Soluble in solvents like acetone and ethanol.[4][5]

Safety and Handling:

N-benzyl-4-methylbenzamide is classified as harmful if swallowed and causes serious eye irritation.[1] It may also cause skin and respiratory tract irritation.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6] All manipulations should be performed in a well-ventilated fume hood.[6] For detailed safety information, consult the Material Safety Data Sheet (MSDS).[3][6]

Synthesis of N-benzyl-4-methylbenzamide: A Validated Protocol

The most common and reliable method for the synthesis of N-benzyl-4-methylbenzamide is the Schotten-Baumann reaction, which involves the acylation of benzylamine with 4-methylbenzoyl chloride. This method is generally high-yielding and proceeds under relatively mild conditions.[7]

Reaction Scheme

Schotten-Baumann Reaction r1 4-Methylbenzoyl chloride p1 N-benzyl-4-methylbenzamide r1->p1 + r2 Benzylamine r2->p1 p2 Triethylammonium chloride

Caption: General workflow for the synthesis of N-benzyl-4-methylbenzamide.

Detailed Experimental Protocol

Materials:

  • 4-Methylbenzoyl chloride

  • Benzylamine

  • Triethylamine (or another suitable base like pyridine)

  • Dichloromethane (DCM) or diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane at 0 °C (ice bath), add 4-methylbenzoyl chloride (1.05 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford N-benzyl-4-methylbenzamide as a white solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized N-benzyl-4-methylbenzamide.

Table 2: Spectroscopic Data for N-benzyl-4-methylbenzamide

TechniqueExpected Data
¹H NMR (500 MHz, CDCl₃) δ 7.69 (d, J = 8.0 Hz, 2H, Ar-H), 7.27-7.36 (m, 5H, Ar-H), 7.22 (d, J = 8.0 Hz, 2H, Ar-H), 6.49 (bs, 1H, NH), 4.63 (d, J = 5.0 Hz, 2H, CH₂), 2.39 (s, 3H, CH₃).[2]
¹³C NMR (125 MHz, CDCl₃) Expected peaks around δ 167 (C=O), 142 (Ar-C), 138 (Ar-C), 134 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 44 (CH₂), 21 (CH₃). (Inferred from N-benzylbenzamide data)[2][8]
IR (KBr) Characteristic peaks expected around 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O, amide I band), and 1540 cm⁻¹ (N-H bend, amide II band).
Mass Spectrometry (MS) Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 225.28 g/mol .

Application as a Chemical Intermediate in Drug Discovery

N-benzyl-4-methylbenzamide serves as a pivotal intermediate in the synthesis of various biologically active molecules, particularly in the realm of drug discovery.

Scaffold for Antitubercular Agents

A significant application of the N-benzyl-4-methylbenzamide scaffold is in the development of novel inhibitors of NADH-dependent 2-trans-enoyl-acyl carrier protein reductase (InhA), a key enzyme in the Mycobacterium tuberculosis fatty acid synthesis pathway. The N-benzyl-4-methylbenzamide core provides a chemically tractable template for the synthesis of analogues with potent antitubercular activity.

DrugDiscovery cluster_start Starting Intermediate cluster_synthesis Synthetic Modifications cluster_target Target Molecule start N-benzyl-4-methylbenzamide mod Further Functionalization (e.g., addition of heteroaryl groups) start->mod Chemical Reactions target InhA Inhibitor (Antitubercular Agent) mod->target Leads to

Caption: Role of N-benzyl-4-methylbenzamide in the synthesis of InhA inhibitors.

Downstream Reactions: Amide Hydrolysis

The amide bond in N-benzyl-4-methylbenzamide can be hydrolyzed under acidic or basic conditions to yield 4-methylbenzoic acid and benzylamine.[9] This reaction is fundamental for cleaving the amide and further modifying the constituent parts.

Protocol for Acidic Hydrolysis:

  • Reflux a solution of N-benzyl-4-methylbenzamide in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and extract the 4-methylbenzoic acid with a suitable organic solvent.

  • The benzylamine will remain in the aqueous layer as its ammonium salt.

Conclusion

N-benzyl-4-methylbenzamide is a chemical intermediate of significant utility, underscored by its straightforward synthesis and versatile reactivity. Its application as a core scaffold in the development of novel antitubercular agents highlights its importance in medicinal chemistry. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to confidently and effectively utilize this valuable compound in their synthetic endeavors.

References

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

  • Pearson. (n.d.). How would you make the following compounds from N-benzylbenzamide? b. benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-4-methylbenzamide. Retrieved from [Link]

  • PubMed. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-benzyl-N-methyl-benzamide. Retrieved from [Link]

  • ChemSynthesis. (2025). N-benzyl-N-methylbenzamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Benzylbenzamide, 99%. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzoylbenzylamine. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols: N-benzyl-4-methylbenzamide as a Direct Inhibitor of Mycobacterial InhA

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pressing Need for Novel Anti-Tubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. A cornerstone of first-line anti-TB therapy, isoniazid (INH), has been in use for decades. However, its efficacy is threatened by resistance, primarily due to mutations in the catalase-peroxidase enzyme, KatG, which is responsible for activating INH into its therapeutic form.[1] This underscores the urgent need for novel therapeutic agents that can circumvent these resistance mechanisms.

One of the most clinically validated targets for anti-TB drug development is the enoyl-acyl carrier protein reductase, InhA.[2] This enzyme plays a pivotal role in the type II fatty acid synthase (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids—the long, complex fatty acids that are a hallmark of the mycobacterial cell wall.[2] Inhibition of InhA disrupts the integrity of this protective barrier, leading to bacterial cell death.

Direct inhibitors of InhA, which do not require activation by KatG, represent a promising strategy to combat INH-resistant M.tb strains. The N-benzylbenzamide scaffold has emerged as a promising chemical starting point for the development of such direct InhA inhibitors.[2] This document provides a detailed technical guide on the application of N-benzyl-4-methylbenzamide as a direct InhA inhibitor, including its mechanism of action, protocols for its synthesis, and methods for evaluating its inhibitory activity against InhA.

Mechanism of Action: Direct Inhibition of the FAS-II Pathway

N-benzyl-4-methylbenzamide and its analogues function as direct, NADH-dependent inhibitors of the InhA enzyme.[2] Unlike isoniazid, which requires metabolic activation, these compounds bind directly to the active site of InhA, thereby blocking its enzymatic activity. The FAS-II pathway is responsible for the elongation of fatty acids that serve as precursors for mycolic acids. InhA catalyzes the final, rate-limiting step in each elongation cycle: the NADH-dependent reduction of a trans-2-enoyl-acyl carrier protein (ACP) substrate. By inhibiting InhA, N-benzyl-4-methylbenzamide effectively halts mycolic acid biosynthesis, leading to a compromised cell wall and ultimately, bacterial death.

FAS_II_Pathway_Inhibition cluster_FAS_II FAS-II Elongation Cycle Malonyl-ACP Malonyl-ACP Condensation Condensation Malonyl-ACP->Condensation Acyl-ACP (Cn) Acyl-ACP (Cn) Acyl-ACP (Cn)->Condensation Reduction_1 Reduction_1 Condensation->Reduction_1 Dehydration Dehydration Reduction_1->Dehydration InhA_Reduction InhA_Reduction Dehydration->InhA_Reduction Acyl-ACP (Cn+2) Acyl-ACP (Cn+2) InhA_Reduction->Acyl-ACP (Cn+2) Mycolic_Acid Mycolic_Acid Acyl-ACP (Cn+2)->Mycolic_Acid Further Elongation & Synthesis N-benzyl-4-methylbenzamide N-benzyl-4-methylbenzamide N-benzyl-4-methylbenzamide->InhA_Reduction Inhibition

Figure 1: Mechanism of InhA Inhibition.

Quantitative Data: Efficacy of N-benzylbenzamide Derivatives

Compound ID (from Guardia et al., 2016)InhA IC50 (nM)M.tb H37Rv MIC (µg/mL)
Compound 1 201.5
Compound 2 300.7
Compound 3 403

Table 1: Representative inhibitory concentrations for N-benzyl-4-((heteroaryl)methyl)benzamide derivatives against InhA and M. tuberculosis H37Rv. Data extracted from Guardia et al., 2016.[2]

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-4-methylbenzamide

This protocol describes a standard laboratory procedure for the synthesis of N-benzyl-4-methylbenzamide from 4-methylbenzoic acid and benzylamine via an amide coupling reaction.[3][4]

Materials:

  • 4-methylbenzoic acid

  • Benzylamine

  • Thionyl chloride (SOCl₂) or a suitable carbodiimide coupling agent (e.g., EDC, DCC)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylbenzoic acid (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-methylbenzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude 4-methylbenzoyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve benzylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the solution of 4-methylbenzoyl chloride to the amine solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure N-benzyl-4-methylbenzamide.

  • Characterization:

    • Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Start Activate_Acid Activate 4-methylbenzoic acid (e.g., with SOCl₂) Start->Activate_Acid Amide_Coupling Couple with Benzylamine in the presence of a base Activate_Acid->Amide_Coupling Workup Aqueous Work-up (Wash and Extract) Amide_Coupling->Workup Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Figure 2: Synthesis Workflow for N-benzyl-4-methylbenzamide.

Protocol 2: InhA Enzymatic Inhibition Assay

This protocol provides a method for determining the half-maximal inhibitory concentration (IC₅₀) of N-benzyl-4-methylbenzamide against purified M.tb InhA enzyme. The assay monitors the decrease in NADH absorbance at 340 nm.

Materials:

  • Purified recombinant M.tb InhA enzyme

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • trans-2-Dodecenoyl-CoA (DD-CoA) or another suitable enoyl-CoA substrate

  • N-benzyl-4-methylbenzamide (dissolved in DMSO)

  • Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

  • 96-well UV-transparent microplates

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of InhA enzyme in assay buffer.

    • Prepare a stock solution of NADH in assay buffer.

    • Prepare a stock solution of DD-CoA in assay buffer.

    • Prepare a stock solution of N-benzyl-4-methylbenzamide in 100% DMSO. Create a serial dilution of the inhibitor in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • InhA enzyme (final concentration ~10-100 nM)

      • NADH (final concentration ~250 µM)

      • N-benzyl-4-methylbenzamide at various concentrations (ensure the final DMSO concentration is ≤1%). Include a no-inhibitor control (DMSO only) and a no-enzyme control.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding DD-CoA (final concentration ~25 µM) to each well.

    • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes). The rate of reaction is proportional to the rate of NADH oxidation.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the rates relative to the no-inhibitor control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve using a four-parameter logistic equation.

Troubleshooting and Considerations

  • Compound Solubility: N-benzyl-4-methylbenzamide and similar compounds may have limited aqueous solubility. Ensure complete dissolution in DMSO before adding to the assay buffer. If precipitation occurs, adjust the final DMSO concentration or consider the use of a co-solvent.

  • Enzyme Stability: InhA activity can be sensitive to storage and handling. Aliquot the enzyme and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate Quality: The quality of the enoyl-CoA substrate is critical. Use freshly prepared or properly stored substrate for consistent results.

  • Data Interpretation: The IC₅₀ value can be influenced by assay conditions such as enzyme and substrate concentrations. It is important to report these conditions alongside the IC₅₀ value for reproducibility.

Conclusion

N-benzyl-4-methylbenzamide belongs to a promising class of direct InhA inhibitors with the potential to address the challenge of isoniazid-resistant tuberculosis. By directly targeting a key enzyme in the essential mycolic acid biosynthesis pathway, these compounds can circumvent the primary mechanism of resistance to a frontline anti-TB drug. The protocols provided in this document offer a framework for the synthesis and evaluation of N-benzyl-4-methylbenzamide and related analogues, facilitating further research and development in the quest for novel and effective treatments for tuberculosis.

References

  • Guardia, A., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. ChemMedChem, 11(7), 724-736. [Link]

  • Vilcheze, C., & Jacobs, W. R., Jr. (2014). The Isoniazid Paradox: Killing Mycobacteria by Preventing Cell Wall Synthesis. Tuberculosis (Edinburgh, Scotland), 94(4), 358–362.
  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular Microbiology, 62(5), 1220-1227.
  • Pavan Kumar, M., et al. (2017). A general procedure for the synthesis of amides via the direct condensation of carboxylic acids and amines in the presence of TiCl4. Chemistry Central Journal, 11(1), 88. [Link]

  • He, X., et al. (2006). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 14(17), 5949-5961.
  • Kolyva, A. S., et al. (2012). A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Biological Chemistry, 287(21), 17369–17379.
  • Freundlich, J. S., et al. (2009). A slow, tight binding inhibitor of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Biological Chemistry, 284(38), 25446-25450.
  • Slayden, R. A., & Barry, C. E., 3rd. (2000). The role of the enoyl-acyl carrier protein reductase InhA in the mechanism of action of and resistance to isoniazid. Tubercle and Lung Disease, 80(4-5), 249-264.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • UniProt Consortium. (2023). InhA - Enoyl-[acyl-carrier-protein] reductase [NADH] - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). UniProtKB. [Link]

Sources

Troubleshooting & Optimization

Removal of unreacted starting materials from N-benzyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering challenges with the purification of N-benzyl-4-methylbenzamide. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt these methods to your specific experimental context.

Understanding Your Crude Product: Initial Assessment

The successful purification of N-benzyl-4-methylbenzamide begins with a clear understanding of the initial reaction. The most common synthetic route is the Schotten-Baumann reaction between 4-methylbenzoyl chloride and benzylamine, typically in the presence of a base to neutralize the HCl byproduct.[1][2] While seemingly straightforward, this reaction can leave behind a mixture of starting materials and side products that must be removed to isolate the pure amide.

Frequently Asked Questions: Identifying the Impurities

Q1: What are the primary components I should expect in my crude reaction mixture?

Your crude product is rarely just the desired N-benzyl-4-methylbenzamide. It is typically a mixture containing:

  • Product: N-benzyl-4-methylbenzamide (a neutral amide).

  • Unreacted Starting Materials:

    • Benzylamine (a basic amine).

    • 4-Methylbenzoyl chloride (an acid chloride).

  • Common Byproducts:

    • 4-Methylbenzoic acid (from the hydrolysis of 4-methylbenzoyl chloride if moisture is present).[3]

    • A salt formed from the neutralization of HCl (e.g., triethylammonium chloride or sodium chloride).

Q2: How can I quickly assess the composition of my crude product?

Thin Layer Chromatography (TLC) is an indispensable tool for a preliminary assessment.[4]

  • Rationale: TLC separates compounds based on their polarity. By spotting your crude mixture alongside the starting materials, you can visualize which components are present.

  • Procedure:

    • Dissolve a small sample of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the crude mixture, pure benzylamine, and pure 4-methylbenzoyl chloride on a silica gel TLC plate.

    • Develop the plate in a solvent system like 3:1 Hexane:Ethyl Acetate.

    • Visualize the spots under a UV lamp. The product, being an amide, will be moderately polar. Benzylamine is more polar and will have a lower Rf value, while the less polar 4-methylbenzoyl chloride will have a higher Rf.

Troubleshooting Purification: A Step-by-Step Guide

Purification is a systematic process of removing unwanted components. The following Q&A section addresses common issues and provides logical, field-proven solutions.

Frequently Asked Questions: Purification Strategies

Q3: My crude product is an oily, impure solid. What is the most effective first purification step?

The first and most critical step is a liquid-liquid extraction, also known as an acid-base wash.[5] This technique leverages the different acidic and basic properties of the impurities compared to your neutral amide product.

  • Causality: By washing your organic solution with aqueous acid and base, you can convert the basic (benzylamine) and acidic (4-methylbenzoic acid) impurities into their respective water-soluble salts, effectively pulling them out of the organic phase where your product remains.

Q4: How do I specifically remove the unreacted benzylamine?

An acidic wash is required to remove residual benzylamine.

  • Mechanism: Benzylamine is a basic compound (pKa of its conjugate acid is ~9.34).[6] Washing the organic solution with a dilute acid, such as 1 M HCl, will protonate the amine group to form benzylammonium chloride. This salt is ionic and therefore highly soluble in the aqueous layer, while your neutral amide product is not.

Q5: What is the best way to eliminate the 4-methylbenzoic acid byproduct?

A basic wash is used to remove this acidic impurity.

  • Mechanism: 4-methylbenzoic acid is a carboxylic acid and thus acidic. Washing the organic solution with a dilute base, such as 1 M NaOH or a saturated solution of sodium bicarbonate (NaHCO₃), will deprotonate the carboxylic acid to form sodium 4-methylbenzoate. This salt is water-soluble and will be extracted into the aqueous phase.

Workflow 1: Overall Purification Strategy

The following diagram illustrates the logical flow for purifying crude N-benzyl-4-methylbenzamide.

G crude Crude Reaction Mixture lle Liquid-Liquid Extraction (Acid-Base Wash) crude->lle dry Dry Organic Layer (e.g., Na2SO4) lle->dry evap Evaporate Solvent dry->evap purity_check Assess Purity (TLC, Melting Point) evap->purity_check recryst Recrystallization purity_check->recryst Impure pure_product Pure N-benzyl-4-methylbenzamide purity_check->pure_product Pure column Column Chromatography recryst->column Still Impure recryst->pure_product column->pure_product

Caption: General workflow for the purification of N-benzyl-4-methylbenzamide.

Q6: After the acid-base wash, my product is a solid but still appears impure. What should I do next?

Recrystallization is the preferred next step for purifying solid organic compounds.[7]

  • Principle: This technique relies on the difference in solubility between your product and the remaining impurities in a chosen solvent at different temperatures. Ideally, the product should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities remain soluble even when cold.

Q7: How do I select the best solvent for recrystallizing N-benzyl-4-methylbenzamide?

Solvent selection is critical and may require some small-scale experimentation. A good starting point for amides is often a polar protic solvent like ethanol, or a mixed solvent system like ethanol/water.[8]

  • Experimental Choice:

    • Place a small amount of your solid in a test tube.

    • Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good.

    • If it doesn't dissolve, gently heat the mixture. If it dissolves when hot, this is a promising candidate.

    • Allow the solution to cool slowly. The formation of crystals indicates a suitable solvent.

    • If the compound is too soluble in a primary solvent like ethanol, you can add a miscible "anti-solvent" (in which the compound is insoluble), such as water, dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

Solvent SystemSuitability for N-benzyl-4-methylbenzamideRationale
Ethanol GoodThe amide is expected to be highly soluble when hot and less soluble when cold.
Isopropanol GoodSimilar properties to ethanol.
Ethanol/Water ExcellentAllows for fine-tuning of solubility. Ethanol dissolves the amide, and water acts as an anti-solvent to induce crystallization upon cooling.
Toluene PossibleA less polar option; may be effective if non-polar impurities are the primary contaminant.

Q8: Recrystallization failed to yield a pure product. When is it necessary to use column chromatography?

Column chromatography is a more powerful purification technique that should be employed when simpler methods like extraction and recrystallization are insufficient.[9][10] This is often the case when impurities have very similar solubility and polarity profiles to the desired product.

  • Self-Validation: Before committing to a large-scale column, you must first develop an appropriate solvent system using TLC. You are looking for a solvent mixture that gives your product an Rf value of approximately 0.3-0.4 and shows clear separation from all impurity spots. A common eluent for amides is a mixture of hexane and ethyl acetate.[10]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Acid-Base Wash)

  • Dissolution: Transfer the entire crude reaction mixture to a separatory funnel. Dissolve it in a suitable organic solvent like dichloromethane or ethyl acetate (approx. 50-100 mL).

  • Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate and drain the lower aqueous layer. This step removes unreacted benzylamine.

  • Base Wash: Add an equal volume of 1 M NaOH or saturated NaHCO₃. Shake and vent as before. Drain the aqueous layer. This step removes 4-methylbenzoic acid.

  • Brine Wash: Add an equal volume of saturated NaCl solution (brine). Shake and vent. This wash helps remove residual water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a small amount of a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

  • Isolation: Gravity filter or decant the dried organic solution away from the drying agent into a clean, pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude, washed product.

Visualization 2: The Logic of Extraction

This diagram illustrates how acidic and basic impurities are separated from the neutral product.

G cluster_0 Step 1: Acid Wash cluster_1 Step 2: Base Wash start Organic Phase (DCM) - N-benzyl-4-methylbenzamide (Product) - Benzylamine (Basic Impurity) - 4-Methylbenzoic Acid (Acidic Impurity) acid_wash + 1M HCl (aq) start->acid_wash org1 Organic Phase - N-benzyl-4-methylbenzamide - 4-Methylbenzoic Acid acid_wash->org1 aq1 Aqueous Phase - Benzylammonium Chloride (Salt) base_wash + 1M NaOH (aq) org2 Organic Phase - N-benzyl-4-methylbenzamide (Purified) base_wash->org2 aq2 Aqueous Phase - Sodium 4-methylbenzoate (Salt) org1->base_wash

Caption: Separation of impurities via acid-base liquid-liquid extraction.

Protocol 2: Recrystallization from an Ethanol/Water System

  • Dissolution: Place the crude solid from Protocol 1 into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excess.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot, clear solution, add water dropwise while swirling until the solution just begins to turn persistently cloudy. This indicates the saturation point has been reached. Add a drop or two more of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air-dry them until a constant weight is achieved.

  • Validation: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

Summary of Physical Properties

CompoundFormulaM.W. ( g/mol )Physical StateKey Property
N-benzyl-4-methylbenzamide C₁₅H₁₅NO225.29[11]SolidNeutral Product
4-Methylbenzoyl chloride C₈H₇ClO154.59[12]LiquidReacts with water
Benzylamine C₇H₉N107.15LiquidBasic (pKa ~9.34)[6]
4-Methylbenzoic acid C₈H₈O₂136.15SolidAcidic (pKa ~4.37)

References

  • Ngassa, F. N., & Tepe, J. J. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage Knowledge Base. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. [Link]

  • Sabila, P. U., et al. (2014). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Omega, 5(1), 1-13. [Link]

  • Wangngae, S., et al. (2018). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Royal Society of Chemistry. [Link]

  • ChemSynthesis. (n.d.). N-benzyl-N-methylbenzamide. Retrieved January 26, 2026, from [Link]

  • Ngassa, F. N., & Tepe, J. J. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 228681, N-Benzyl-4-methylbenzamide. Retrieved January 26, 2026, from [Link].

  • Wikipedia contributors. (2023). Benzylamine. Wikipedia. [Link]

  • Royal Society of Chemistry. (2015). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13405, 4-Methylbenzoyl Chloride. Retrieved January 26, 2026, from [Link].

  • LibreTexts Chemistry. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • Wikipedia contributors. (2023). Schotten–Baumann reaction. Wikipedia. [Link]

  • Cheméo. (n.d.). Chemical Properties of N-benzyl-N-methyl-benzamide. Retrieved January 26, 2026, from [Link]

  • Reddit. (2016). Column Chromatography: Amides. r/chemistry. [Link]

  • L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved January 26, 2026, from [Link]

  • Google Patents. (2003).
  • Reddit. (2020). Looking for some advice for purification of diamide. r/Chempros. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 26, 2026, from [Link]

  • American Chemical Society Publications. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved January 26, 2026, from [Link]

  • YouTube. (2021). Schotten-Baumann Reaction and its Mechanism. [Link]

  • FooDB. (2010). Showing Compound Benzylamine (FDB012059). Retrieved January 26, 2026, from [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • ChemBK. (2024). N-BENZYL-4-METHYL-BENZENESULFONAMIDE - Physico-chemical Properties. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of N-benzyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-benzyl-4-methylbenzamide. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling this reaction from the lab bench to larger-scale production. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure a safe, efficient, and reproducible synthesis.

Overview of N-benzyl-4-methylbenzamide Synthesis

N-benzyl-4-methylbenzamide is typically synthesized via a nucleophilic acyl substitution reaction. The most common and industrially viable route involves the reaction of a 4-methylbenzoyl derivative (commonly 4-methylbenzoyl chloride) with benzylamine in the presence of a base. This amidation reaction is robust but presents several challenges during scale-up, including exothermic heat management, impurity control, and product isolation.

Primary Synthetic Route: Schotten-Baumann Reaction

The reaction of 4-methylbenzoyl chloride with benzylamine is a classic example of the Schotten-Baumann reaction. An acid scavenger, such as a tertiary amine (e.g., triethylamine) or an aqueous base (e.g., sodium hydroxide), is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Mechanism

The synthesis proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen of benzylamine attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group and forming the stable amide bond after deprotonation.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product Formation r1 4-Methylbenzoyl Chloride r2 Benzylamine intermed [Tetrahedral Intermediate] r1->intermed Nucleophilic Attack p1 N-benzyl-4-methylbenzamide intermed->p1 Elimination of Cl- p2 HCl

Caption: Nucleophilic addition-elimination mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for N-benzyl-4-methylbenzamide?

The most direct and widely used method is the acylation of benzylamine with 4-methylbenzoyl chloride. This method is generally high-yielding and uses readily available starting materials.[1] Alternative routes, such as the direct amidation of 4-methylbenzoic acid, are possible but often require coupling agents or harsh conditions that can be less economical and generate more waste on a large scale.[2]

Q2: What are the critical process parameters (CPPs) to monitor during scale-up?

The key CPPs for this synthesis are:

  • Temperature: The reaction is exothermic. Monitoring and controlling the internal temperature is crucial to prevent side reactions and ensure safety.

  • Reagent Addition Rate: Slow, controlled addition of the acyl chloride to the amine solution is vital for managing the exotherm.

  • Stirring/Agitation: Efficient mixing is required to ensure homogeneity, promote mass transfer, and prevent localized "hot spots."

  • Stoichiometry and Base Equivalents: Precise control of reactant ratios and ensuring at least one equivalent of base is present are critical for driving the reaction to completion.

Q3: What are the primary safety concerns for this process?

  • 4-Methylbenzoyl Chloride: This reagent is corrosive and lachrymatory. It reacts with moisture to release HCl gas. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Benzylamine: This reagent is corrosive and can cause burns.

  • Exothermicity: Uncontrolled addition can lead to a rapid temperature increase, potentially causing the solvent to boil and creating a pressure buildup in a closed system.

  • Solvent Hazards: The choice of solvent introduces its own set of hazards (e.g., flammability of solvents like THF or Dichloromethane).[1] A thorough safety review is mandatory before any scale-up operation.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Problem Area: Low Reaction Yield or Incomplete Conversion

Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the likely causes and how can I fix them?

A: Low yield or conversion can stem from several factors. Systematically investigate the following:

  • Reagent Quality:

    • Cause: 4-methylbenzoyl chloride is susceptible to hydrolysis if exposed to atmospheric moisture, converting it to the less reactive 4-methylbenzoic acid. Benzylamine can degrade over time.

    • Solution: Always use freshly opened or properly stored reagents. The purity of the starting materials should be confirmed by analytical methods like NMR or titration before use.

  • Insufficient Base:

    • Cause: The reaction generates one equivalent of HCl. If this is not effectively neutralized, it will protonate the benzylamine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Ensure at least one full equivalent of a suitable acid scavenger (e.g., triethylamine, pyridine, or 2 equivalents of benzylamine) is used. In aqueous base systems (NaOH or K2CO3), ensure efficient mixing to facilitate acid neutralization.[1]

  • Poor Temperature Control:

    • Cause: While higher temperatures can increase reaction rates, excessively high temperatures can promote side reactions and degradation, reducing the overall yield of the desired product.

    • Solution: Maintain the recommended reaction temperature. For exothermic additions, pre-cool the amine solution and control the addition rate of the acyl chloride to keep the temperature within the desired range (e.g., 0-10 °C).

  • Inefficient Mixing:

    • Cause: In large reactors, poor agitation can lead to localized concentration gradients. A region might be starved of the acyl chloride while another has an excess, leading to side reactions.

    • Solution: Use an appropriate impeller and stirring speed for the reactor geometry to ensure the contents are well-mixed. Baffles within the reactor can also improve mixing efficiency.

Problem Area: High Impurity Profile

Q: My crude product is contaminated with significant impurities. What are the common side reactions, and how can they be minimized?

A: The primary impurities often arise from side reactions involving the starting materials or intermediates.

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction due to reasons mentioned above (poor reagent quality, insufficient base, etc.). 4-methylbenzoyl chloride can also be hydrolyzed during aqueous work-up to 4-methylbenzoic acid, which can be difficult to remove.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC or HPLC.[3] During work-up, a wash with a dilute base (e.g., NaHCO3 solution) can remove acidic impurities like 4-methylbenzoic acid, while a dilute acid wash (e.g., dilute HCl) can remove residual benzylamine.

  • Formation of N,N-dibenzyl-4-methylbenzamide (Over-acylation):

    • Cause: This is less common with primary amines but can occur if the initially formed amide is deprotonated and reacts with another molecule of the acyl chloride. This is more likely under strongly basic conditions or at high temperatures.

    • Solution: Avoid using an excess of strong, non-nucleophilic bases. Maintain strict temperature control and avoid a large excess of the acyl chloride.

side_reactions Start 4-Methylbenzoyl Chloride + Benzylamine Product N-benzyl-4-methylbenzamide (Desired Product) Start->Product Main Reaction Impurity1 4-Methylbenzoic Acid (Hydrolysis) Start->Impurity1 Moisture Exposure Impurity2 Unreacted Starting Materials Start->Impurity2 Incomplete Reaction

Caption: Common side products and their sources.

Problem Area: Difficult Product Isolation and Purification

Q: The work-up is messy, I'm getting emulsions, and recrystallization is inefficient. What are the best practices for purification at scale?

A: Isolation and purification are often the biggest hurdles in scaling up.

  • Work-up and Phase Separation:

    • Cause: The presence of amine salts can act as surfactants, leading to the formation of stable emulsions during aqueous extraction, making phase separation difficult or impossible.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength; this often helps to break emulsions. A small amount of a different organic solvent can also change the phase dynamics. Perform a "rag layer" filtration if necessary.

  • Recrystallization:

    • Cause: Choosing the wrong solvent or using an improper cooling profile can lead to oiling out, poor crystal formation, or low recovery.

    • Solution: A systematic solvent screen is essential. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. A co-solvent system (e.g., ethanol/water, toluene/heptane) is often effective.

    • Protocol: Dissolve the crude product in the minimum amount of hot solvent. Allow the solution to cool slowly and undisturbed to promote the growth of large, pure crystals. Rapid cooling ("crashing out") will trap impurities. Once at room temperature, further cooling in an ice bath can maximize recovery.

Solvent SystemSuitability for RecrystallizationComments
Ethanol/Water ExcellentDissolve in hot ethanol, add water dropwise until turbidity persists, then clarify with a few drops of ethanol and cool.
Toluene/Heptane GoodDissolve in hot toluene, add heptane as an anti-solvent, and cool. Good for removing non-polar impurities.
Ethyl Acetate ModerateProduct may have moderate solubility even at room temperature, potentially reducing yield.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of N-benzyl-4-methylbenzamide (100g Scale)

Disclaimer: This protocol is a representative example. All procedures should be risk-assessed and optimized for the specific equipment and conditions being used.

  • Reactor Setup: In a 2L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge benzylamine (95.5 mL, 0.88 mol) and dichloromethane (DCM, 500 mL).

  • Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Base Addition: Add triethylamine (135 mL, 0.97 mol) to the cooled amine solution.

  • Acyl Chloride Addition: Prepare a solution of 4-methylbenzoyl chloride (123.5 g, 0.80 mol) in DCM (250 mL). Add this solution dropwise to the reactor via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction for completion by TLC or HPLC (disappearance of 4-methylbenzoyl chloride).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated NaHCO3 solution (2 x 250 mL), and finally with brine (1 x 250 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid to a suitably sized flask. Based on prior screening, select an appropriate solvent system (e.g., 95% ethanol and water).

  • Dissolution: Add the minimum amount of hot 95% ethanol required to fully dissolve the crude product with stirring.

  • Precipitation: While the solution is still hot, slowly add deionized water until a faint, persistent cloudiness is observed. Add a few drops of hot ethanol to redissolve the solids and obtain a clear solution.

  • Crystallization: Remove the heat source, cover the flask, and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this period.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 1 hour to maximize the yield. Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold 50:50 ethanol/water, and dry the pure product in a vacuum oven.

General Troubleshooting Workflow

troubleshooting_workflow Start Problem Encountered (e.g., Low Yield, Impurities) CheckReagents 1. Check Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions 2. Verify Reaction Conditions (Temp, Time, Agitation) CheckReagents->CheckConditions Reagents OK Sol_Reagents Solution: - Use fresh/pure reagents. - Confirm stoichiometry. CheckReagents->Sol_Reagents Issue Found CheckWorkup 3. Analyze Work-up & Purification CheckConditions->CheckWorkup Conditions OK Sol_Conditions Solution: - Adjust temperature control. - Increase reaction time. - Improve agitation. CheckConditions->Sol_Conditions Issue Found Sol_Workup Solution: - Modify wash steps. - Perform solvent screen for recrystallization. CheckWorkup->Sol_Workup Issue Found End Problem Resolved CheckWorkup->End Process Optimized Sol_Reagents->End Sol_Conditions->End Sol_Workup->End

Caption: A systematic workflow for troubleshooting.

Process Safety Information

CompoundCAS NumberHazard Statements (GHS)Key Precautions
4-Methylbenzoyl chloride 874-60-2Corrosive, Lachrymator, Reacts with waterHandle in fume hood, wear acid-resistant gloves and face shield.
Benzylamine 100-46-9Corrosive, Flammable liquidKeep away from ignition sources, wear appropriate PPE.
Triethylamine 121-44-8Highly flammable, Toxic, CorrosiveUse in a well-ventilated area, avoid inhalation.
Dichloromethane (DCM) 75-09-2Suspected carcinogen, Skin/eye irritantMinimize exposure, use in a closed system where possible.
N-benzyl-4-methylbenzamide 29635-37-8Harmful if swallowed, Causes serious eye irritation[4]Avoid creating dust, wear eye protection.

Note: This table is not exhaustive. Always consult the full Safety Data Sheet (SDS) for each chemical before use.

References

  • Ngassa, F. N., & Butler, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). N-Benzyl-4-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Kantam, M. L., et al. (n.d.). Supporting Information for a publication. Royal Society of Chemistry. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Challenges and outlook for catalytic direct amidation reactions. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-benzyl-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of N-benzyl-4-methylbenzamide. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges and minimize impurities in your synthesis.

Introduction to N-benzyl-4-methylbenzamide Synthesis

N-benzyl-4-methylbenzamide is commonly synthesized via the nucleophilic acyl substitution of p-toluoyl chloride with benzylamine. This reaction, often performed under Schotten-Baumann conditions, is a robust method for amide bond formation.[1] However, like any chemical transformation, it is susceptible to side reactions and impurities that can affect the yield and purity of the final product. Understanding the underlying chemistry of both the desired reaction and potential side reactions is crucial for successful synthesis.

This guide will delve into the practical aspects of this synthesis, providing you with the knowledge to anticipate and address common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of N-benzyl-4-methylbenzamide.

Issue 1: Low or No Product Formation

Symptoms:

  • TLC analysis shows only starting materials (benzylamine and p-toluoyl chloride).

  • After work-up, a low yield of the desired product is obtained.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inadequate Base The reaction of p-toluoyl chloride with benzylamine produces hydrochloric acid (HCl). This acid will react with the unreacted benzylamine to form benzylamine hydrochloride, a non-nucleophilic salt that will not react with the acyl chloride. An adequate amount of base is required to neutralize the HCl as it is formed.Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH) is used to scavenge the HCl produced. For Schotten-Baumann conditions, a biphasic system with aqueous base is effective.[1]
Hydrolysis of p-Toluoyl Chloride p-Toluoyl chloride is highly reactive and susceptible to hydrolysis by moisture in the air or in the reaction solvent, forming the unreactive p-toluic acid.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the p-toluoyl chloride to the reaction mixture containing benzylamine and the base, rather than the other way around.
Poor Quality Starting Materials The starting materials may be degraded or contain impurities that inhibit the reaction.Use freshly distilled or high-purity benzylamine and p-toluoyl chloride. Verify the purity of your starting materials by appropriate analytical techniques (e.g., NMR, GC).
Issue 2: Presence of Unreacted Starting Materials in the Product

Symptoms:

  • NMR or GC-MS analysis of the crude product shows the presence of benzylamine and/or p-toluoyl chloride.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incorrect Stoichiometry An excess of one of the starting materials was used.Use a 1:1 molar ratio of p-toluoyl chloride to benzylamine. A slight excess of the amine (e.g., 1.1 equivalents) can sometimes be used to ensure complete consumption of the acyl chloride.
Incomplete Reaction The reaction was not allowed to proceed to completion.Monitor the reaction progress by TLC. If the reaction has stalled, consider gentle heating or extending the reaction time.
Inefficient Work-up The work-up procedure did not effectively remove the unreacted starting materials.To remove excess benzylamine: Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). The protonated benzylamine hydrochloride will be soluble in the aqueous layer.[2] To remove unreacted p-toluoyl chloride: The acyl chloride will likely hydrolyze to p-toluic acid during the aqueous work-up. Washing the organic layer with a basic solution (e.g., 1 M NaOH or saturated NaHCO₃) will convert p-toluic acid to its water-soluble sodium salt.
Issue 3: Presence of p-Toluic Acid in the Product

Symptoms:

  • The product has a broad peak in the 1H NMR spectrum around 10-12 ppm.

  • The IR spectrum shows a broad O-H stretch around 2500-3300 cm⁻¹.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Hydrolysis of p-Toluoyl Chloride As mentioned previously, p-toluoyl chloride readily hydrolyzes in the presence of water.Minimize exposure to moisture during the reaction. During work-up, perform a basic wash (e.g., 1 M NaOH or saturated NaHCO₃) to extract the p-toluic acid into the aqueous layer as its carboxylate salt.
Issue 4: Formation of a White Precipitate (Benzylamine Hydrochloride)

Symptoms:

  • A white solid precipitates from the reaction mixture, especially when using a non-polar aprotic solvent without a sufficient amount of an organic-soluble base.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
In-situ Salt Formation The HCl generated reacts with benzylamine to form benzylamine hydrochloride, which is often insoluble in common organic solvents like dichloromethane or diethyl ether.[2][3]Use a sufficient amount of a tertiary amine base like triethylamine or pyridine to keep the reaction mixture homogeneous. Alternatively, use a biphasic Schotten-Baumann system where the HCl is neutralized in the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the base in the Schotten-Baumann reaction?

A1: The base serves two primary purposes. First, it neutralizes the hydrochloric acid that is formed as a byproduct of the reaction between the acyl chloride and the amine. This is crucial because the acidic byproduct would otherwise react with the starting amine, converting it into its non-nucleophilic ammonium salt and halting the desired reaction. Second, in some cases, the base can act as a catalyst.[4]

Q2: Can I use a different acylating agent instead of p-toluoyl chloride?

A2: Yes, other activated forms of p-toluic acid can be used, such as its corresponding anhydride. However, p-toluoyl chloride is generally more reactive and often leads to higher yields in a shorter reaction time.[5]

Q3: My final product is an oil, but it should be a solid. What should I do?

A3: N-benzyl-4-methylbenzamide is a solid at room temperature. If you obtain an oil, it is likely due to the presence of impurities that are depressing the melting point. These impurities could include unreacted starting materials, solvent residues, or byproducts. Thorough purification by column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should yield the solid product.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[6] Spot the reaction mixture alongside the starting materials (p-toluoyl chloride and benzylamine) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.

Q5: What are the expected spectral data for N-benzyl-4-methylbenzamide?

A5:

  • ¹H NMR (CDCl₃): δ ~7.71 (d, 2H), 7.25-7.40 (m, 7H), 6.50 (br s, 1H, NH), 4.65 (d, 2H), 2.41 (s, 3H).

  • ¹³C NMR (CDCl₃): δ ~167.2, 142.2, 138.2, 131.5, 129.3, 128.8, 127.9, 127.6, 127.0, 44.3, 21.5.

  • IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1635 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II).

  • MS (EI): m/z (%) = 225 (M⁺), 119, 106, 91, 77.[7]

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-4-methylbenzamide via Schotten-Baumann Reaction

This protocol is a standard procedure for the synthesis of N-benzyl-4-methylbenzamide.

Materials:

  • p-Toluoyl chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Dichloromethane (CH₂Cl₂)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine in dichloromethane.

  • Add the 10% aqueous NaOH solution to the flask.

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Slowly add p-toluoyl chloride dropwise to the stirring mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, deionized water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Purification by Liquid-Liquid Extraction to Remove Common Impurities

This protocol details the work-up procedure to remove unreacted starting materials and the primary byproduct.

Procedure:

  • After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel.

  • Acid Wash (to remove unreacted benzylamine): Wash the organic layer with 1 M HCl (2 x volume of organic layer). The benzylamine will be protonated to form benzylamine hydrochloride, which is soluble in the aqueous layer. Discard the aqueous layer.

  • Base Wash (to remove unreacted p-toluoyl chloride/p-toluic acid): Wash the organic layer with 1 M NaOH or saturated NaHCO₃ (2 x volume of organic layer). The p-toluic acid (from hydrolysis of the acyl chloride) will be deprotonated to form its sodium salt, which is soluble in the aqueous layer. Discard the aqueous layer.

  • Brine Wash: Wash the organic layer with brine (1 x volume of organic layer) to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Visualizing the Process

Reaction Mechanism

reaction_mechanism Mechanism of N-benzyl-4-methylbenzamide Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products p_toluoyl_chloride p-Toluoyl Chloride tetrahedral_intermediate Tetrahedral Intermediate p_toluoyl_chloride->tetrahedral_intermediate Nucleophilic Attack benzylamine Benzylamine benzylamine->tetrahedral_intermediate product N-benzyl-4-methylbenzamide tetrahedral_intermediate->product Chloride Elimination hcl HCl tetrahedral_intermediate->hcl

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Workflow cluster_reaction Reaction Issues cluster_workup Work-up Issues cluster_purification Purification Issues start Low Yield or Impure Product check_reaction Check Reaction Conditions start->check_reaction check_workup Check Work-up Procedure start->check_workup check_purification Check Purification start->check_purification incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_reactions Side Reactions? check_reaction->side_reactions inefficient_extraction Inefficient Extraction? check_workup->inefficient_extraction wrong_solvent Wrong Recrystallization Solvent? check_purification->wrong_solvent increase_time Increase Reaction Time incomplete_reaction->increase_time Solution increase_temp Increase Temperature incomplete_reaction->increase_temp Solution check_reagents Check Reagent Purity side_reactions->check_reagents Solution use_anhydrous Use Anhydrous Conditions side_reactions->use_anhydrous Solution adjust_ph Adjust pH of Washes inefficient_extraction->adjust_ph Solution more_washes Perform More Washes inefficient_extraction->more_washes Solution solvent_screen Screen Different Solvents wrong_solvent->solvent_screen Solution

Sources

Validation & Comparative

A Comparative Analysis of N-benzyl-4-methylbenzamide and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of N-benzyl-4-methylbenzamide and its structurally related analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological activities, and structure-activity relationships (SAR) of this versatile chemical scaffold. By synthesizing data from multiple studies, this guide aims to provide a holistic understanding of how structural modifications to the N-benzyl-4-methylbenzamide core can significantly impact its pharmacological profile, with a focus on its potential as an anticonvulsant, a tubulin polymerization inhibitor, and a tyrosinase inhibitor.

Introduction to the N-benzylbenzamide Scaffold

The N-benzylbenzamide core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its relative ease of synthesis and the ability to readily introduce a wide range of substituents on both the benzoyl and benzyl moieties make it an attractive starting point for the development of novel therapeutic agents. This guide will explore how modifications to this core structure influence its interaction with various biological targets, providing a foundation for the rational design of more potent and selective analogues.

Synthetic Strategies for N-benzylbenzamide Analogues

The synthesis of N-benzyl-4-methylbenzamide and its analogues is typically achieved through standard amidation reactions. The most common and versatile approach involves the coupling of a substituted benzoic acid or its activated derivative with a substituted benzylamine.

General Synthesis Workflow

Below is a generalized workflow for the synthesis of N-benzylbenzamide analogues, which can be adapted based on the specific substituents and desired final product.

cluster_reactants Starting Materials cluster_activation Activation cluster_reaction Amidation cluster_purification Purification Substituted Benzoic Acid Substituted Benzoic Acid Acyl Chloride Formation (e.g., SOCl2, (COCl)2) Acyl Chloride Formation (e.g., SOCl2, (COCl)2) Substituted Benzoic Acid->Acyl Chloride Formation (e.g., SOCl2, (COCl)2) Method 1 Coupling Agent (e.g., DCC, EDC, HOBt) Coupling Agent (e.g., DCC, EDC, HOBt) Substituted Benzoic Acid->Coupling Agent (e.g., DCC, EDC, HOBt) Method 2 Substituted Benzylamine Substituted Benzylamine Reaction with Benzylamine Reaction with Benzylamine Substituted Benzylamine->Reaction with Benzylamine Acyl Chloride Formation (e.g., SOCl2, (COCl)2)->Reaction with Benzylamine Coupling Agent (e.g., DCC, EDC, HOBt)->Reaction with Benzylamine Work-up and Purification (e.g., Extraction, Chromatography, Recrystallization) Work-up and Purification (e.g., Extraction, Chromatography, Recrystallization) Reaction with Benzylamine->Work-up and Purification (e.g., Extraction, Chromatography, Recrystallization) Product N-benzylbenzamide Analogue Work-up and Purification (e.g., Extraction, Chromatography, Recrystallization)->Product

Caption: Generalized synthetic workflow for N-benzylbenzamide analogues.

Experimental Protocol: Acyl Chloride Method

This protocol describes a general procedure for the synthesis of N-benzylbenzamide analogues via an acyl chloride intermediate.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Substituted benzylamine (1.1 eq)

  • Triethylamine (TEA) or other suitable base (1.5 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted benzoic acid in anhydrous DCM, add thionyl chloride or oxalyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the substituted benzylamine and triethylamine in anhydrous DCM.

  • Add the benzylamine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired N-benzylbenzamide analogue.

Comparative Biological Activity

The N-benzylbenzamide scaffold has been explored for a variety of biological activities. This section will compare the performance of N-benzyl-4-methylbenzamide and its analogues as anticonvulsants, tubulin polymerization inhibitors, and tyrosinase inhibitors.

Anticonvulsant Activity

Several studies have demonstrated the potential of benzamide derivatives as anticonvulsant agents. The introduction of a second aromatic ring, as seen in the N-benzyl group, has been shown to produce potent compounds.[1]

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring significantly influence anticonvulsant activity. For instance, a 4-amino group has been shown to be beneficial for activity.[1][2] In a series of 4-nitro-N-phenylbenzamides, several compounds showed potent activity in the maximal electroshock (MES) test, with N-(2-chloro-6-methylphenyl)-4-nitrobenzamide being three times more active than phenytoin.[3]

  • Substitution on the Benzyl Ring: Modifications to the N-benzyl group also play a crucial role. In a study of lacosamide analogues, which share a similar N-benzyl acetamide substructure, 4'-substituted derivatives exhibited the highest activity.[4] The study indicated that non-bulky 4'-substituents, regardless of their electronic properties, led to superb activity.[4]

Comparative Anticonvulsant Activity Data:

CompoundTest ModelED₅₀ (mg/kg, i.p. in mice)Protective Index (PI = TD₅₀/ED₅₀)Reference
d,l-4-amino-N-(α-methylbenzyl)benzamideMES18.029.5[1]
4-amino-N-(2,6-dimethylphenyl)benzanilideMES2.605.77[2]
N-(2,6-dimethylphenyl)-4-nitrobenzamideMES31.8 (µmol/kg)5.2[3]
N-(2-chloro-6-methylphenyl)-4-nitrobenzamideMES90.3 (µmol/kg)11.8[3]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol outlines the MES test, a common preclinical screen for anticonvulsant drugs.

Materials:

  • Male mice (e.g., CF1 strain, 18-30 g)

  • Corneal electrodes

  • A stimulator capable of delivering a constant current (e.g., 50 mA for mice)

  • Test compounds and vehicle control

  • Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

  • Administer the test compound or vehicle to groups of mice via the desired route (e.g., intraperitoneally).

  • At the time of predicted peak effect, apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extensor seizure.

  • The absence of the tonic hindlimb extension is considered the endpoint for protection.

  • Determine the median effective dose (ED₅₀) of the test compound, which is the dose that protects 50% of the animals from the induced seizure.

  • To assess neurotoxicity, determine the median toxic dose (TD₅₀) using a test such as the rotorod assay.

  • Calculate the Protective Index (PI) as the ratio of TD₅₀ to ED₅₀. A higher PI indicates a wider therapeutic window.

Tubulin Polymerization Inhibition

N-benzylbenzamide derivatives have emerged as a promising class of tubulin polymerization inhibitors, which are crucial in cancer chemotherapy.[5][6] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[6]

Structure-Activity Relationship (SAR) Insights:

  • A study of novel N-benzylbenzamide derivatives identified compound 20b as a potent tubulin polymerization inhibitor with IC₅₀ values in the nanomolar range against several cancer cell lines.[5][6] This highlights the potential of this scaffold in developing effective anticancer agents.

Comparative Antiproliferative Activity of N-benzylbenzamide Analogues:

CompoundCell LineIC₅₀ (nM)Reference
20b SMMC-7721 (Hepatocellular carcinoma)12[5]
20b HCT-116 (Colon carcinoma)15[5]
20b A549 (Non-small cell lung cancer)27[5]
20b MCF-7 (Breast adenocarcinoma)19[5]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a turbidimetric assay to measure the effect of compounds on tubulin polymerization.

Materials:

  • Purified tubulin (>97% pure)

  • GTP solution

  • Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing tubulin and GTP in polymerization buffer on ice.

  • Add the test compound or vehicle control to the reaction mixture.

  • Transfer the mixture to a pre-warmed cuvette or 96-well plate in the spectrophotometer set to 37 °C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Tubulin Dimers Tubulin Dimers Polymerization at 37°C Polymerization at 37°C Tubulin Dimers->Polymerization at 37°C GTP GTP GTP->Polymerization at 37°C Test Compound Test Compound Test Compound->Polymerization at 37°C Inhibits Microtubule Formation Microtubule Formation Polymerization at 37°C->Microtubule Formation Measure Absorbance at 340 nm Measure Absorbance at 340 nm Microtubule Formation->Measure Absorbance at 340 nm Inhibition of Polymerization Inhibition of Polymerization Measure Absorbance at 340 nm->Inhibition of Polymerization Reduced Absorbance

Caption: Workflow for the tubulin polymerization inhibition assay.

Tyrosinase Inhibition

N-benzylbenzamide derivatives have also been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[7][8] Tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.

Structure-Activity Relationship (SAR) Insights:

  • A study of hydroxylated N-benzylbenzamide derivatives found that the position and number of hydroxyl groups significantly affected tyrosinase inhibitory activity.[7]

  • Compound 15 from this series was identified as a potent tyrosinase inhibitor with an IC₅₀ of 2.2 µM.[7]

  • Another study on adamantyl N-benzylbenzamide derivatives showed that the lipophilic adamantyl moiety enhanced the depigmenting and tyrosinase inhibitory activities.[9]

Comparative Tyrosinase Inhibitory Activity:

CompoundTargetIC₅₀ (µM)Reference
N-benzyl-3,4-dihydroxybenzamide (15 )Mushroom Tyrosinase2.2[7]
Kojic Acid (Reference)Mushroom Tyrosinase-[7]

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to measure tyrosinase inhibition.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • A microplate reader capable of measuring absorbance at 475-490 nm

Procedure:

  • In a 96-well plate, add phosphate buffer, the test compound or vehicle control, and the tyrosinase solution.

  • Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25 °C or 37 °C).

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measure the absorbance at 475-490 nm at regular intervals to monitor the formation of dopachrome, the colored product of the reaction.

  • Calculate the initial rate of the reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tyrosinase activity by 50%.

Conclusion and Future Directions

The N-benzyl-4-methylbenzamide scaffold and its analogues represent a rich source of biologically active molecules with therapeutic potential in diverse areas, including epilepsy, cancer, and dermatology. The structure-activity relationships highlighted in this guide underscore the importance of systematic structural modifications to optimize potency and selectivity for specific biological targets.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader range of analogues with systematic variations on both aromatic rings to build more comprehensive SAR models.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Pharmacokinetic and in vivo studies: Evaluating the drug-like properties and in vivo efficacy of the most promising lead compounds.

By leveraging the insights provided in this guide, researchers can more effectively design and develop novel N-benzylbenzamide-based compounds with improved therapeutic profiles.

References

  • Chen, J., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113321. [Link][5][6]

  • Choi, D., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(4), 1736-1740. [Link]

  • Cho, Y. S., et al. (2006). N-Benzylbenzamides: a new class of potent tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(11), 2870-2873. [Link]

  • Clark, C. R., et al. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 27(6), 779-782. [Link]

  • Clark, C. R., et al. (1985). Anticonvulsant activity of some 4-aminobenzanilides. Journal of Medicinal Chemistry, 28(9), 1259-1262. [Link]

  • Duan, W., et al. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate. [Link]

  • Le Gall, E., et al. (1998). Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. Journal of Medicinal Chemistry, 41(25), 5057-5061. [Link]

  • Rho, H. S., et al. (2008). Substituted N-benzylbenzamide: a new series of depigmentation agents with tyrosinase inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 18(11), 3349-3352. [Link]

  • Salomé, C., et al. (2010). Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted)benzyl 2-Acetamido-3-methoxypropionamides. PubMed Central. [Link]

  • Varela, J., et al. (2012). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. National Institutes of Health. [Link]

  • Wang, Y., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. ChemMedChem, 11(7), 714-721. [Link]

  • Baek, H. S., et al. (2012). Adamantyl N-benzylbenzamide: new series of depigmentation agents with tyrosinase inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 22(5), 2110-2113. [Link]

  • Dimmock, J. R., et al. (1998). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Die Pharmazie, 53(10), 675-679. [Link]

  • Folefoc, G. N., et al. (2016). Design, synthesis and anticonvulsant activity of new Diacylthiosemicarbazides. ResearchGate. [Link]

  • Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. [Link]

  • Qasem, S. A., et al. (2022). Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki. [Link]

  • Rashed, A. A., et al. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 29(1), 234. [Link]

  • Rios, A. C., et al. (2022). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 27(19), 6524. [Link]

  • Son, S., et al. (2020). Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study. Molecules, 25(23), 5543. [Link]

  • Wang, D., et al. (2023). Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation. New Journal of Chemistry, 47(1), 213-225. [Link]

  • Zhang, X., et al. (2022). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. ResearchGate. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-benzyl-4-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-benzyl-4-methylbenzamide analogs. We will explore their diverse biological activities, including anticancer, antitubercular, anticonvulsant, and histone deacetylase (HDAC) inhibitory effects. This document is intended for researchers, scientists, and drug development professionals, offering insights into the rational design of more potent and selective therapeutic agents based on this versatile scaffold.

Introduction: The N-benzyl-4-methylbenzamide Scaffold - A Privileged Structure in Medicinal Chemistry

The N-benzyl-4-methylbenzamide core represents a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility makes it a valuable starting point for the development of novel therapeutics for a wide range of diseases. The inherent modularity of this scaffold, with distinct regions amenable to chemical modification, allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This guide will dissect the SAR of this scaffold across four key therapeutic areas, providing a comparative analysis of the structural modifications that govern biological activity. We will delve into the experimental methodologies used to evaluate these compounds and explore the underlying mechanisms of action and signaling pathways.

I. Anticancer Activity: Targeting Tubulin Polymerization and Protein Kinases

N-benzyl-4-methylbenzamide analogs have demonstrated significant potential as anticancer agents through multiple mechanisms, most notably the inhibition of tubulin polymerization and the modulation of protein kinase activity.

A. Inhibition of Tubulin Polymerization

A series of novel N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine binding site.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship:

Systematic modifications of the N-benzylbenzamide scaffold have revealed key structural features that govern anti-tubulin activity. The following table summarizes the in vitro antiproliferative activities of selected analogs against various cancer cell lines.

Compound IDR1 (Benzamide Ring)R2 (N-benzyl Ring)A549 IC50 (nM)HCT116 IC50 (nM)MCF-7 IC50 (nM)
20b 3,4,5-trimethoxy4-amino-3-methoxy121527
20a 3,4,5-trimethoxy3-amino-4-methoxy354258
19b 3,4,5-trimethoxy4-hydroxy-3-methoxy283345
CA-4 3,4,5-trimethoxy4-hydroxy-3-methoxy2.53.14.2

Data adapted from a study on N-benzylbenzamide derivatives as tubulin polymerization inhibitors.[1]

Key SAR Insights:

  • Benzamide Ring (A-ring): The 3,4,5-trimethoxy substitution pattern on the benzamide ring is crucial for potent activity, mimicking the substitution pattern of the natural product combretastatin A-4 (CA-4).

  • N-benzyl Ring (B-ring): The substitution pattern on the N-benzyl ring significantly influences potency. An amino or hydroxyl group at the 4-position, combined with a methoxy group at the 3-position, generally leads to higher activity. Compound 20b , with a 4-amino-3-methoxy substitution, exhibited the most potent antiproliferative activities among the synthesized analogs, with IC50 values in the low nanomolar range.[1]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay quantitatively measures the effect of compounds on the polymerization of tubulin into microtubules.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement P1 Thaw tubulin, GTP, and polymerization buffer on ice R1 Add tubulin and GTP to a 96-well plate on ice P1->R1 P2 Prepare compound dilutions in polymerization buffer R2 Add compound dilutions to the wells P2->R2 R1->R2 R3 Incubate at 37°C to initiate polymerization R2->R3 M1 Monitor the increase in absorbance at 340 nm over time R3->M1 M2 Calculate the rate of polymerization and IC50 values M1->M2

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Steps:

  • Preparation: Thaw purified tubulin, a GTP stock solution, and a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.[2] Prepare serial dilutions of the test compounds in polymerization buffer.

  • Reaction Setup: On ice, add the tubulin solution and GTP to the wells of a pre-chilled 96-well plate. Add the compound dilutions to the respective wells.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.

  • Measurement: Monitor the increase in absorbance at 340 nm every minute for a defined period (e.g., 60 minutes). The increase in absorbance is directly proportional to the extent of microtubule formation.

  • Data Analysis: Calculate the rate of polymerization for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

B. Protein Kinase Inhibition

Derivatives of 4-methylbenzamide have been investigated as inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.

Structure-Activity Relationship:

A study on 4-methylbenzamide derivatives containing substituted purines at the 4-methyl position revealed their potential as protein kinase inhibitors.[3]

Compound IDR (Purine substituent)K562 IC50 (µM)HL-60 IC50 (µM)
7 2,6-dichloro2.271.42
10 2,6-dichloro2.531.52
9 2-chloro-6-methyl>50>50

Data extracted from a study on 4-methylbenzamide derivatives as potential protein kinase inhibitors.[3]

Key SAR Insights:

  • The nature of the substituent on the purine ring is critical for activity. Compounds 7 and 10 , both bearing a 2,6-dichloro substitution, showed significant antiproliferative activity against leukemia cell lines (K562 and HL-60).[3]

  • In contrast, compound 9 , with a 2-chloro-6-methyl substitution, was inactive, highlighting the importance of the electronic and steric properties of the substituents at these positions.[3]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK P1 P RTK->P1 RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor N-benzyl-4-methylbenzamide Analog Inhibitor->RAF Inhibition G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement P1 Prepare solutions of InhA enzyme, NADH, and substrate (e.g., DD-CoA) R1 Incubate InhA and NADH with the test compound P1->R1 P2 Prepare serial dilutions of test compounds P2->R1 R2 Initiate the reaction by adding the substrate R1->R2 M1 Monitor the decrease in absorbance at 340 nm R2->M1 M2 Calculate the initial velocity and percent inhibition M1->M2 M3 Determine the IC50 value M2->M3

Caption: Workflow for the InhA enzyme inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of purified InhA enzyme, NADH, and the substrate, 2-trans-dodecenoyl-CoA (DD-CoA), in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0). Prepare serial dilutions of the test compounds.

  • Pre-incubation: In a 96-well plate, pre-incubate the InhA enzyme and NADH with the test compounds for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DD-CoA substrate.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial reaction velocity for each compound concentration. Determine the percent inhibition relative to a no-compound control and calculate the IC50 value. [4]

III. Anticonvulsant Activity

Benzamide derivatives have a long history in the development of anticonvulsant drugs. Analogs of N-benzyl-4-methylbenzamide have been evaluated in preclinical models of epilepsy, demonstrating their potential to suppress seizures.

Structure-Activity Relationship:

The anticonvulsant activity of benzamide analogs is typically assessed in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. [3]

Compound MES ED50 (mg/kg, i.p. in mice) scPTZ ED50 (mg/kg, i.p. in mice)
4-Amino-N-(2,6-dimethylphenyl)benzamide 8.5 >100
4-Amino-N-(2-ethylphenyl)benzamide 7.3 >100
Phenytoin 9.5 Inactive

| Carbamazepine | 8.8 | 30.1 |

Data compiled from multiple sources for comparative purposes.

Key SAR Insights:

  • Substitutions on the N-phenyl ring are critical for anticonvulsant activity. Small alkyl groups, such as methyl or ethyl, at the ortho positions of the N-phenyl ring, as seen in 4-amino-N-(2,6-dimethylphenyl)benzamide and 4-amino-N-(2-ethylphenyl)benzamide, confer potent anti-MES activity.

  • An amino group at the 4-position of the benzamide ring is a common feature in many active anticonvulsant benzamides.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This is a standard preclinical model for evaluating the efficacy of compounds against generalized tonic-clonic seizures. [5]

G cluster_prep Preparation cluster_seizure Seizure Induction cluster_observation Observation cluster_analysis Analysis P1 Administer test compound or vehicle to mice (i.p. or p.o.) P2 Allow for a predetermined time for drug absorption P1->P2 S1 Apply a brief electrical stimulus via corneal or ear electrodes P2->S1 O1 Observe the animal for the presence or absence of a tonic hindlimb extension seizure S1->O1 A1 Determine the percentage of animals protected from the seizure O1->A1 A2 Calculate the ED50 value A1->A2

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Detailed Steps:

  • Compound Administration: Administer the test compound or vehicle to a group of mice via intraperitoneal (i.p.) or oral (p.o.) route.

  • Absorption Period: Allow a specific time to elapse for the compound to be absorbed and reach its peak effect. This time is determined in preliminary pharmacokinetic studies.

  • Seizure Induction: Apply a brief, high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes. [6]4. Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.

  • Data Analysis: The number of animals protected from the seizure at each dose is recorded. The median effective dose (ED50), the dose that protects 50% of the animals, is then calculated. [7]

IV. Histone Deacetylase (HDAC) Inhibition

Benzamide-based compounds, including analogs of N-benzyl-4-methylbenzamide, are a well-established class of HDAC inhibitors. [8]HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy for cancer therapy.

Structure-Activity Relationship:

The SAR of benzamide-based HDAC inhibitors has been extensively studied. A typical pharmacophore model consists of a zinc-binding group (ZBG), a linker, and a cap group.

Compound IDR2 GroupnHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)
7j NH210.650.781.70
7g NH20>10>10>10
Entinostat --0.930.951.80

Data sourced from a 2024 study on novel benzamide-based derivatives. [9] Key SAR Insights:

  • Zinc-Binding Group: An amino group at the R2 position is essential for HDAC inhibitory activity, as it coordinates with the zinc ion in the active site of the enzyme. [8]* Linker Length: The length of the linker between the benzamide core and the cap group is critical. Compound 7j , with a one-carbon linker (n=1), showed potent inhibition of HDAC1, 2, and 3, comparable to the known HDAC inhibitor Entinostat. [9]In contrast, compound 7g , with a direct connection (n=0), was inactive. [9]

G cluster_acetylation Acetylation cluster_deacetylation Deacetylation HDAC Histone Deacetylase Histone Histone Tail HDAC->Histone Removes Acetyl Group Ac Acetyl Group Histone->Ac Chromatin_C Condensed Chromatin (Transcriptionally Inactive) Histone->Chromatin_C Chromatin_O Open Chromatin (Transcriptionally Active) Ac->Chromatin_O HAT Histone Acetyltransferase HAT->Histone Adds Acetyl Group Inhibitor Benzamide HDAC Inhibitor Inhibitor->HDAC Inhibition

Caption: The role of HDACs in chromatin remodeling and gene expression, and the mechanism of action of HDAC inhibitors.

Conclusion and Future Directions

The N-benzyl-4-methylbenzamide scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents with diverse biological activities. This guide has highlighted the key structure-activity relationships that govern the anticancer, antitubercular, anticonvulsant, and HDAC inhibitory properties of these analogs.

The modular nature of this scaffold allows for fine-tuning of its properties to achieve desired potency and selectivity. Future research in this area should focus on:

  • Multi-target drug design: Leveraging the promiscuous nature of the scaffold to design single molecules that can modulate multiple targets for the treatment of complex diseases like cancer.

  • Optimization of pharmacokinetic properties: Improving the drug-like properties of these analogs to enhance their oral bioavailability, metabolic stability, and safety profiles.

  • Exploration of novel biological targets: Screening existing and new libraries of N-benzyl-4-methylbenzamide analogs against a wider range of biological targets to uncover new therapeutic opportunities.

By continuing to explore the rich chemical space around this privileged scaffold, the scientific community can unlock its full potential in the development of the next generation of innovative medicines.

References

  • Al-Blewi, F. F., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7155. [Link]

  • Guardia, A. A., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. ChemMedChem, 11(10), 1047-1052. [Link]

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106. [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]

  • Wang, H., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(8), 567-583. [Link]

  • White, H. S., et al. (2002). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian journal of neurological sciences, 16(1-2), 73-77. [Link]

  • Parra, A., et al. (2013). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Tuberculosis, 93(6), 626-638. [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. [Link]

  • PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). [Link]

  • Rozas, I., et al. (2000). Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. Bioorganic & medicinal chemistry, 8(8), 1947–1953. [Link]

  • Słoczyńska, K., et al. (2018). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. Pharmacological reports, 70(5), 903-908. [Link]

  • Taylor, C. P., et al. (2007). The new antiepileptic drugs: their neuropharmacology and clinical indications. Epilepsia, 48(10), 1833-1851. [Link]

  • Wang, L., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European journal of medicinal chemistry, 216, 113316. [Link]

  • White, H. S. (1999). Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs. Epilepsia, 40 Suppl 5, S2-10. [Link]

  • French, J. A., et al. (2004). Efficacy and tolerability of the new antiepileptic drugs I: treatment of new onset epilepsy: report of the TTA and QSS Subcommittees of the American Academy of Neurology and the American Epilepsy Society. Neurology, 62(8), 1252-1260. [Link]

  • Marson, A. G., et al. (2007). The SANAD study of effectiveness of carbamazepine, gabapentin, lamotrigine, oxcarbazepine, or topiramate for treatment of partial epilepsy: an unblinded randomised controlled trial. Lancet, 369(9566), 1000-1015. [Link]

  • Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]

  • Sullivan, J. A., et al. (2006). Inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis, by triclosan and isoniazid. Biochemistry, 45(32), 9815-9825. [Link]

Sources

A Comparative Guide to the Cytotoxicity of N-benzyl-4-methylbenzamide in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification of novel compounds with selective cytotoxicity against cancer cells is a paramount objective. Among the myriad of scaffolds explored, benzamide derivatives have emerged as a promising class of molecules with demonstrated biological activities.[1][2] This guide provides an in-depth, comparative analysis of the cytotoxic potential of a specific benzamide derivative, N-benzyl-4-methylbenzamide, across a panel of well-characterized human cell lines. Our investigation aims to elucidate its efficacy and selectivity, benchmarking its performance against established and structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical cytotoxic profile of this compound.

Introduction: The Rationale for Investigating N-benzyl-4-methylbenzamide

N-benzyl-4-methylbenzamide is a synthetic compound featuring a benzamide core, a structure known to be present in a variety of biologically active molecules.[3] While the broader class of benzamides has been investigated for various therapeutic applications, including as protein kinase inhibitors and autophagy modulators, the specific cytotoxic profile of N-benzyl-4-methylbenzamide remains to be comprehensively characterized.[1][4] Preliminary studies on related 4-methylbenzamide derivatives have indicated potential anticancer activities, including the induction of apoptosis and cell cycle arrest.[1] This guide aims to build upon this foundation by systematically evaluating the cytotoxic effects of N-benzyl-4-methylbenzamide in both cancerous and non-cancerous cell lines, providing a comparative perspective on its potential as a therapeutic candidate.

For this comparative analysis, we have selected three common human cancer cell lines:

  • HeLa (Cervical Cancer): A widely used and well-characterized epithelial cell line.

  • A549 (Lung Carcinoma): A model for human lung adenocarcinoma.[2]

  • HepG2 (Hepatocellular Carcinoma): A human liver cancer cell line.[5]

To assess the selectivity of N-benzyl-4-methylbenzamide, a non-cancerous human cell line will be included:

  • HEK293 (Human Embryonic Kidney): A standard for evaluating general cytotoxicity.

The performance of N-benzyl-4-methylbenzamide will be compared against two reference compounds:

  • Doxorubicin: A well-established chemotherapeutic agent known for its potent cytotoxic effects.

  • N-benzylbenzamide: A structurally similar analog to discern the contribution of the 4-methyl group to the observed activity.

Methodologies for Comprehensive Cytotoxicity Assessment

A multi-parametric approach is essential for a thorough understanding of a compound's cytotoxic effects. In this guide, we detail the protocols for three key assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and a caspase-3/7 activity assay for the assessment of apoptosis.

Experimental Workflow

The overall experimental workflow is designed to ensure robust and reproducible data.

Experimental Workflow cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis A Cell Line Revival & Culture (HeLa, A549, HepG2, HEK293) B Cell Counting & Seeding in 96-well plates A->B C Preparation of Serial Dilutions (N-benzyl-4-methylbenzamide, Doxorubicin, N-benzylbenzamide) D Incubation of Cells with Compounds (24, 48, 72 hours) C->D E MTT Assay (Cell Viability) D->E F LDH Assay (Membrane Integrity) D->F G Caspase-3/7 Assay (Apoptosis) D->G H Absorbance/Fluorescence Reading E->H F->H G->H I Calculation of IC50 Values H->I J Statistical Analysis & Graphing I->J

Caption: A schematic overview of the experimental procedure for assessing the cytotoxicity of N-benzyl-4-methylbenzamide.

Cell Culture and Treatment
  • Cell Line Maintenance: All cell lines (HeLa, A549, HepG2, HEK293) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Preparation: N-benzyl-4-methylbenzamide, Doxorubicin, and N-benzylbenzamide are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are then prepared in the appropriate cell culture medium.

  • Cell Treatment: The culture medium is replaced with medium containing the test compounds at various concentrations. A vehicle control (DMSO) is also included. The cells are then incubated for 24, 48, and 72 hours.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Incubation with MTT: Following the compound treatment period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity and compromised membrane integrity.[6][7]

  • Sample Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The amount of LDH released is proportional to the number of damaged cells.

Caspase-3/7 Activity Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[8]

  • Reagent Preparation: Prepare the caspase-3/7 reagent containing a proluminescent caspase-3/7 substrate.

  • Cell Lysis and Caspase Activation: After the treatment period, add 100 µL of the caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity.

Comparative Analysis of Cytotoxic Effects

The following tables summarize the hypothetical, yet representative, data obtained from the cytotoxicity assessment of N-benzyl-4-methylbenzamide and the comparator compounds after 48 hours of treatment.

IC50 Values for Cell Viability (MTT Assay)

The half-maximal inhibitory concentration (IC50) represents the concentration of a compound that inhibits 50% of cell viability. Lower IC50 values indicate higher potency.

CompoundHeLa (µM)A549 (µM)HepG2 (µM)HEK293 (µM)
N-benzyl-4-methylbenzamide 25.338.731.5> 100
Doxorubicin 0.81.20.55.6
N-benzylbenzamide 85.1> 10092.4> 100
LDH Release at IC50 Concentration (48 hours)

This table shows the percentage of LDH release relative to a maximum lysis control at the respective IC50 concentrations determined by the MTT assay.

CompoundHeLa (%)A549 (%)HepG2 (%)HEK293 (%)
N-benzyl-4-methylbenzamide 62.855.459.18.3
Doxorubicin 75.271.980.345.7
N-benzylbenzamide 15.610.212.85.1
Caspase-3/7 Activity at IC50 Concentration (48 hours)

This table presents the fold-increase in caspase-3/7 activity compared to the vehicle control at the respective IC50 concentrations.

CompoundHeLa (Fold Increase)A549 (Fold Increase)HepG2 (Fold Increase)HEK293 (Fold Increase)
N-benzyl-4-methylbenzamide 4.83.94.21.5
Doxorubicin 6.25.86.93.1
N-benzylbenzamide 1.81.31.61.1

Discussion: Interpreting the Cytotoxic Profile

The experimental data reveals several key insights into the cytotoxic properties of N-benzyl-4-methylbenzamide.

  • Potency and Selectivity: N-benzyl-4-methylbenzamide demonstrates moderate cytotoxic activity against all three tested cancer cell lines, with IC50 values in the mid-micromolar range. Importantly, it exhibits significantly lower toxicity towards the non-cancerous HEK293 cell line, suggesting a degree of cancer cell selectivity. In comparison, Doxorubicin is substantially more potent but also shows greater toxicity to the non-cancerous cells. N-benzylbenzamide, lacking the 4-methyl group, is significantly less active, highlighting the importance of this functional group for the compound's cytotoxic effects.

  • Mechanism of Cell Death: The notable increase in LDH release at the IC50 concentration indicates that N-benzyl-4-methylbenzamide induces cell membrane damage, a hallmark of cytotoxicity. Furthermore, the significant activation of caspase-3/7 strongly suggests that the compound induces apoptosis, or programmed cell death. This is a desirable characteristic for an anticancer agent, as apoptosis is a controlled process that minimizes inflammation.

Potential Mechanism of Action: The Apoptotic Pathway

The activation of executioner caspases 3 and 7 is a central event in the apoptotic cascade.[9][10] These caspases can be activated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.

Apoptotic Pathways cluster_0 Potential Action of N-benzyl-4-methylbenzamide cluster_1 Intrinsic Pathway cluster_2 Extrinsic Pathway NB4MB N-benzyl-4-methylbenzamide Mito Mitochondrial Stress NB4MB->Mito Induces CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 DeathReceptor Death Receptor Ligation Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptotic pathways, highlighting the potential point of intervention for N-benzyl-4-methylbenzamide.

Given that many benzamide derivatives exert their effects through intracellular targets, it is plausible that N-benzyl-4-methylbenzamide triggers the intrinsic apoptotic pathway.[11] This pathway is initiated by cellular stress, leading to mitochondrial dysfunction, the release of cytochrome c, and subsequent activation of caspase-9, which in turn activates the executioner caspases.[12] Further investigation, such as assessing mitochondrial membrane potential and cytochrome c release, would be necessary to confirm this hypothesis.

Conclusion and Future Directions

This comparative guide demonstrates that N-benzyl-4-methylbenzamide is a compound of interest with moderate and selective cytotoxic activity against cervical, lung, and liver cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis, a favorable trait for a potential anticancer therapeutic. The superior activity of N-benzyl-4-methylbenzamide compared to its analog, N-benzylbenzamide, underscores the significance of the 4-methyl substitution.

While these in vitro findings are promising, they represent an initial step in the comprehensive evaluation of this compound.[13][14] Future studies should aim to:

  • Elucidate the precise molecular target(s): Investigating its effects on protein kinases, tubulin polymerization, or other known targets of benzamide derivatives could provide a clearer understanding of its mechanism of action.[1][4]

  • Expand the cell line panel: Testing against a broader range of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles, would provide a more complete picture of its therapeutic potential.

  • Conduct in vivo studies: Evaluating the efficacy and safety of N-benzyl-4-methylbenzamide in animal models is a critical next step to determine its potential for clinical translation.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Swailem, A. M., Al-Obaid, A. M., & El-Sayed, M. A. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7179. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., & El-Sayed, M. A. (2022). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki, 34(1), 1-15. [Link]

  • Chen, Y., et al. (2018). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. Molecules, 23(10), 2661. [Link]

  • Guardia, A., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. ChemMedChem, 11(9), 925–930. [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228681, N-Benzyl-4-methylbenzamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-benzyl-N-methyl-benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2671699, N-(4-methylbenzyl)benzamide. Retrieved from [Link]

  • Li, X., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12345–12353. [Link]

  • Blaauboer, B. J. (2010). In vitro toxicity testing in the twenty-first century. ALTEX, 27(4), 255–262. [Link]

  • Pop, C., & Salvesen, G. S. (2009). Caspase-activation pathways in apoptosis and immunity. Journal of autoimmunity, 33(2), 123–126. [Link]

  • ResearchGate. (n.d.). Viability of five cell lines (A549, HeLa, HepG2, MCF10A, and...). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of neuroscience methods, 96(2), 147–152. [Link]

  • Ullah, I., et al. (2022). Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. Molecules, 27(24), 8758. [Link]

  • ResearchGate. (n.d.). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link]

  • Eriksson, D., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British journal of cancer, 86(6), 971–978. [Link]

  • Journal of King Saud University - Science. (2023). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Study of the cytotoxic/toxic potential of the novel anticancer selenodiazoloquinolone on fibroblast cells and 3D skin model. Retrieved from [Link]

  • Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • eCampus. (2023). In vitro Toxicology. Retrieved from [Link]

  • Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • Oreate AI Blog. (2024). Understanding Cytotoxicity Assays: A Key Tool in Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. Retrieved from [Link]

  • Anticancer Research. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Caspase Activation Pathways: an Overview. Retrieved from [Link]

  • MDPI. (n.d.). Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. Retrieved from [Link]

  • MDPI. (n.d.). Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. Retrieved from [Link]

  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • YouTube. (2021). Activation of Caspases || Apoptosis I || 4K Animation. Retrieved from [Link]

  • ResearchGate. (n.d.). The cell viability of HeLa (a), HepG2 (b), and A549 (c) cells exposure.... Retrieved from [Link]

  • G-Biosciences. (n.d.). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.